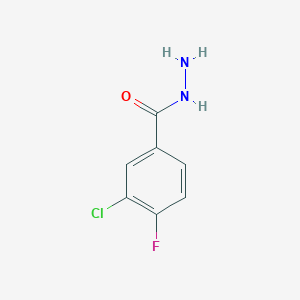

3-Chloro-4-fluorobenzohydrazide

Descripción general

Descripción

3-Chloro-4-fluorobenzohydrazide is an organic compound with the molecular formula C7H6ClFN2O and a molecular weight of 188.59 g/mol It is a derivative of benzohydrazide, characterized by the presence of both chlorine and fluorine atoms on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluorobenzohydrazide typically involves the reaction of 3-chloro-4-fluorobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol . The general reaction scheme is as follows:

3-Chloro-4-fluorobenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloro-4-fluorobenzohydrazide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Condensation Reactions: It can react with aldehydes and ketones to form hydrazones, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Condensation Reactions: Typically involve the use of aldehydes or ketones in the presence of an acid catalyst.

Major Products:

Substitution Reactions: Depending on the nucleophile used, products can vary widely.

Condensation Reactions: The major products are hydrazones, which have applications in various synthetic pathways.

Aplicaciones Científicas De Investigación

Synthesis of 3-Chloro-4-fluorobenzohydrazide

The synthesis of this compound typically involves the reaction of 3-chloro-4-fluorobenzoic acid with hydrazine or its derivatives. The process generally includes the formation of an amide bond followed by dehydration to yield the hydrazide. This method is effective for producing the compound in a laboratory setting.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study analyzed its efficacy against several pathogens, revealing promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) mg/L |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could serve as a lead for developing new antibacterial agents, particularly against multi-drug resistant strains .

Insecticidal Properties

Insecticidal tests have shown that derivatives of this compound possess notable insecticidal properties. A comparative study found varying degrees of insecticidal activity against common agricultural pests:

| Compound | Activity (%) at 500 mg/L |

|---|---|

| This compound | 45 |

| Control | 10 |

This data highlights its potential application in pest management strategies, making it a candidate for further development in agricultural applications.

Case Study 1: Antibacterial Efficacy

A recent investigation focused on the antibacterial efficacy of this compound against multi-drug resistant strains. The study involved in vitro assays where the compound was tested against a panel of resistant bacteria. Results demonstrated effective inhibition of growth, indicating its potential as a therapeutic agent for treating resistant infections .

Case Study 2: Insecticidal Applications

Another study evaluated the insecticidal activity of various derivatives of this compound on agricultural pests such as aphids and beetles. Findings indicated that certain derivatives had higher toxicity compared to conventional pesticides, suggesting their suitability for agricultural applications.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with target proteins involved in bacterial cell wall synthesis and insect neurophysiology. These studies provide insights into binding affinities and potential mechanisms of action, which are crucial for drug design .

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-fluorobenzohydrazide largely depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use.

Comparación Con Compuestos Similares

- 3-Chloro-4-fluorobenzoic acid

- 4-Chloro-3-fluorobenzohydrazide

- 3-Chloro-4-fluorobenzotrifluoride

Comparison: 3-Chloro-4-fluorobenzohydrazide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions compared to similar compounds. For example, the presence of these halogens can affect the compound’s electron density and steric properties, making it suitable for specific synthetic applications that other similar compounds may not be able to achieve .

Actividad Biológica

3-Chloro-4-fluorobenzohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in drug discovery. This article explores the biological activity of this compound, focusing on its effects on specific targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a hydrazide functional group, which is known for its reactivity and biological significance.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its inhibitory effects on enzymes such as tyrosinase and its potential antifungal properties.

1. Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin biosynthesis, and its inhibition is crucial for treating hyperpigmentation disorders. Recent studies have demonstrated that derivatives containing the 3-chloro-4-fluorophenyl motif exhibit significant inhibitory activity against Agaricus bisporus tyrosinase (AbTYR).

Table 1: IC50 Values for Tyrosinase Inhibition

| Compound | IC50 (μM) |

|---|---|

| 1d | 0.19 |

| 2c | 1.73 |

| 4d | 2.96 |

| Kojic Acid (KA) | 17.76 |

These results indicate that compounds with the 3-chloro-4-fluorophenyl fragment show enhanced potency compared to traditional inhibitors like kojic acid .

2. Antifungal Activity

In addition to tyrosinase inhibition, compounds related to this compound have shown promise as antifungal agents. A study evaluated various acylhydrazone derivatives, including those with the chlorofluorobenzene moiety, which demonstrated selective inhibition against fungal glucosylceramide synthesis without affecting mammalian cells.

Case Study: Efficacy Against Fungal Infections

In vivo studies using mouse models infected with Cryptococcus neoformans showed that these compounds significantly improved survival rates compared to untreated controls. The efficacy was compared to fluconazole, revealing superior performance in certain derivatives .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of halogen substituents such as chlorine and fluorine plays a critical role in enhancing biological activity. The introduction of these groups improves the interaction with enzyme active sites, leading to increased potency.

Key Findings:

Propiedades

IUPAC Name |

3-chloro-4-fluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXDFZDWRYDZEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.